molecular formula C8H16O2 B8748354 1-hydroxy-2,2,4-trimethyl-3-pentanone CAS No. 15904-30-0

1-hydroxy-2,2,4-trimethyl-3-pentanone

Cat. No.: B8748354
CAS No.: 15904-30-0
M. Wt: 144.21 g/mol
InChI Key: PYSAJDICZJMKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hydroxy-2,2,4-trimethyl-3-pentanone is an organic compound with the molecular formula C8H16O2. It is also known by its IUPAC name, 1-hydroxy-2,2,4-trimethylpentan-3-one. This compound is characterized by the presence of a hydroxyl group and a ketone group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-2,2,4-trimethyl-3-pentanone can be achieved through several methods. One common approach involves the reaction of isobutyryl chloride with ethyl isobutyrate under controlled conditions . Another method includes the reaction of 2,2,4-trimethyl-1,3-pentanediol with appropriate reagents to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-2,2,4-trimethyl-3-pentanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-hydroxy-2,2,4-trimethyl-3-pentanone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Employed in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 1-hydroxy-2,2,4-trimethyl-3-pentanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play crucial roles in its reactivity, enabling it to participate in various biochemical and chemical processes. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-2,2,4-trimethyl-3-pentanone is unique due to the presence of both a hydroxyl and a ketone group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

15904-30-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-hydroxy-2,2,4-trimethylpentan-3-one

InChI

InChI=1S/C8H16O2/c1-6(2)7(10)8(3,4)5-9/h6,9H,5H2,1-4H3

InChI Key

PYSAJDICZJMKGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)CO

Origin of Product

United States

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